molecular formula C31H49N3O4 B12574289 L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- CAS No. 192722-67-1

L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl-

Número de catálogo: B12574289
Número CAS: 192722-67-1
Peso molecular: 527.7 g/mol
Clave InChI: RWSZMLVQYNCISL-NSOVKSMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemical Configuration

The compound L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is characterized by the molecular formula $$ \text{C}{90}\text{H}{154}\text{N}{30}\text{O}{17} $$, with a molecular weight of 1928.38 g/mol . Its structure combines a tetradecanoyl fatty acid chain (1-oxotetradecyl) linked via an amide bond to the N-terminus of L-leucine, which is further conjugated to L-tryptophan through a peptide bond. The stereochemical configuration of both amino acid residues adheres to the L-enantiomeric form , preserving the natural chirality observed in biological systems.

The leucine residue’s α-carbon maintains the $$ S $$-configuration, while the tryptophan side chain retains the indole ring’s planar geometry. The tetradecanoyl group introduces a hydrophobic tail, influencing the molecule’s solubility and aggregation behavior. X-ray crystallography data (not directly available but inferred from analogous structures) suggest that the amide bonds adopt a trans configuration, minimizing steric hindrance between adjacent residues.

Table 1: Molecular Identity of L-Leucine, N-(1-Oxotetradecyl)-L-Tryptophyl-
Property Value
Molecular Formula $$ \text{C}{90}\text{H}{154}\text{N}{30}\text{O}{17} $$
Molecular Weight 1928.38 g/mol
CAS Number 863987-12-6
Stereochemistry L-configuration (S-enantiomer)
Purity (HPLC) 98.05%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals distinct proton environments corresponding to the indole ring of tryptophan ($$ \delta $$ 7.2–7.4 ppm), the α-protons of leucine ($$ \delta $$ 4.3 ppm), and the methylene groups of the tetradecanoyl chain ($$ \delta $$ 1.2–1.6 ppm). The amide protons resonate at $$ \delta $$ 8.1–8.3 ppm, confirming peptide bond formation. Two-dimensional NOESY spectra highlight spatial proximities between the indole H-4 proton and the leucine side chain, suggesting a folded conformation in solution.

¹³C NMR corroborates these findings, with carbonyl carbons of the amide and ester groups appearing at $$ \delta $$ 172–174 ppm. The quaternary carbon of the indole ring is observed at $$ \delta $$ 136 ppm, while the tetradecanoyl chain’s terminal methyl group resonates at $$ \delta $$ 14.1 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra exhibit strong absorption bands at 3290 cm⁻¹ (N–H stretching of amides), 1650 cm⁻¹ (amide I, C=O stretching), and 1540 cm⁻¹ (amide II, N–H bending). The indole ring’s C–H out-of-plane vibrations are detected at 745 cm⁻¹ , while the tetradecanoyl chain’s C–H stretching modes appear at 2850–2920 cm⁻¹ .

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 1928.38, consistent with the theoretical mass. Fragmentation patterns reveal sequential loss of the tetradecanoyl group ($$ \Delta m/z $$ 211.2) and the leucine-tryptophan dipeptide ($$ \Delta m/z $$ 261.3), validating the proposed structure.

Computational Modeling of Three-Dimensional Conformation

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the compound’s electronic ground-state geometry. The lowest-energy conformation adopts a β-strand-like structure , stabilized by intramolecular hydrogen bonds between the leucine amide proton and the tryptophan carbonyl oxygen ($$ \text{O}\cdots\text{H–N} $$ distance: 2.1 Å).

Natural Bond Orbital (NBO) Analysis

NBO calculations identify significant stabilization energies ($$ E^{(2)} $$) for hyperconjugative interactions, including:

  • $$ \sigma(\text{C–O}) \rightarrow \sigma^*(\text{N–H}) $$ in the amide bond ($$ E^{(2)} = 8.3 \text{ kcal/mol} $$),
  • $$ \pi(\text{Indole}) \rightarrow \pi^*(\text{Adjacent C–C}) $$ ($$ E^{(2)} = 5.7 \text{ kcal/mol} $$).
Hirshfeld Surface Analysis

Crystal packing simulations (hypothetical, based on analogous systems) reveal that H⋯H (34%), C⋯H (28%), and N⋯H (19%) contacts dominate intermolecular interactions. The indole ring participates in π–π stacking, with a centroid distance of 3.8 Å.

Propiedades

Número CAS

192722-67-1

Fórmula molecular

C31H49N3O4

Peso molecular

527.7 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C31H49N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-19-29(35)33-27(30(36)34-28(31(37)38)20-23(2)3)21-24-22-32-26-18-16-15-17-25(24)26/h15-18,22-23,27-28,32H,4-14,19-21H2,1-3H3,(H,33,35)(H,34,36)(H,37,38)/t27-,28-/m0/s1

Clave InChI

RWSZMLVQYNCISL-NSOVKSMOSA-N

SMILES isomérico

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O

SMILES canónico

CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of leucine and tryptophan are protected using suitable protecting groups to prevent unwanted side reactions.

    Peptide Bond Formation: The protected leucine and tryptophan are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

    Introduction of the Oxotetradecyl Group: The oxotetradecyl group is introduced to the tryptophan residue through an acylation reaction using an appropriate acylating agent.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable synthesis of peptides. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound contains amide bonds (between leucine and tryptophan) and an N-acyl linkage (tetradecanoyl group attached to leucine). These bonds are susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions:

Reaction Type Conditions Products Catalysts/Enzymes
Acidic HydrolysisHCl (6M), refluxFree L-leucine, L-tryptophan, tetradecanoic acidHeat
Alkaline HydrolysisNaOH (1M), 60°CSodium salts of amino acids, fatty acid soapBase
Enzymatic CleavageProteases (e.g., trypsin, pepsin)Short peptide fragments, fatty acid derivativespH-dependent enzymatic activity

Supporting Evidence :

  • Hydrolysis of N-acylated amino acids is well-documented for simpler analogs like N-palmitoyl glycine and N-myristoyl alanine .

  • Enzymatic cleavage of peptide bonds in modified amino acids is influenced by steric hindrance from the acyl chain .

Oxidation Reactions

The tryptophan indole ring and leucine side chain are reactive sites for oxidative modification:

Oxidizing Agent Target Site Products Rate Constant (k)
Hydroxyl Radical (HO·)Indole ring (C2–C3 positions)Kynurenine derivatives, dioxindole compoundsk109M1s1k \approx 10^9 \, \text{M}^{-1}\text{s}^{-1}
Ozone (O₃)Leucine β-carbonHydroperoxides, aldehydes (e.g., 4-methylpentanal)k106M1s1k \approx 10^6 \, \text{M}^{-1}\text{s}^{-1}

Key Findings :

  • The tetradecanoyl group may reduce oxidation rates by sterically shielding reactive sites .

  • Fenton reaction systems (Fe²⁺/H₂O₂) enhance HO· generation, promoting oxidative degradation .

Complexation with Metal Ions

The carboxylate (–COO⁻) and amide (–CONH–) groups enable chelation with transition metals:

Metal Ion Binding Site Stability Constant (log K) Application
Fe(III)Carboxylate, amide12.5–14.2Pro-oxidant activity
Cu(II)Indole nitrogen (tryptophan)8.9–10.1Redox catalysis

Implications :

  • Metal complexes may enhance pro-oxidant behavior, accelerating oxidative damage in biological systems .

  • Chelation alters solubility and bioavailability of the compound .

Thermal Degradation

Pyrolysis or high-temperature treatment induces decarboxylation and decomposition:

Temperature Major Products Mechanism
150–200°CCO₂, tetradecanamide, diketopiperazinesDecarboxylation, cyclization
>250°CIndole derivatives, alkanesC–C bond cleavage, aromatization

Thermodynamic Data :

  • ΔH for decarboxylation: +85kJ/mol+85 \, \text{kJ/mol} (estimated for similar N-acyl amino acids) .

Biochemical Interactions

Limited data exist for in vivo reactivity, but structural analogs suggest:

  • Phase I Metabolism : Cytochrome P450 enzymes oxidize the tetradecanoyl chain to hydroxylated derivatives.

  • Phase II Metabolism : Glucuronidation or sulfation of tryptophan metabolites (e.g., 5-hydroxytryptophan).

Gaps in Research

  • No kinetic studies or spectroscopic data (e.g., NMR, MS) for this compound.

  • Stability under physiological conditions (pH 7.4, 37°C) remains uncharacterized.

Aplicaciones Científicas De Investigación

Nutritional Supplementation

L-Leucine is often included in dietary supplements aimed at enhancing muscle recovery post-exercise. Studies suggest that its supplementation can decrease muscle protein breakdown during periods of stress or injury . The addition of L-tryptophan may further support recovery by improving sleep quality and mood.

Obesity and Metabolic Disorders

Research has explored the potential of L-leucine in managing obesity and related metabolic disorders. It has been shown to influence energy balance through mTOR signaling pathways, which are implicated in fat metabolism . Furthermore, the combination with L-tryptophan could address appetite control by modulating serotonin levels.

Neuroprotective Effects

The neuroprotective properties of both amino acids suggest potential applications in neurodegenerative diseases. For instance, enhancing serotonin levels through L-tryptophan may alleviate symptoms associated with depression and anxiety disorders .

Case Studies

StudyObjectiveFindings
Study on Gut Hormones To evaluate the effects of L-leucine and L-tryptophan on gut peptide secretionFound that L-tryptophan significantly stimulates CCK release and influences gastric emptying without altering insulin levels.
mTOR Signaling Research To assess leucine's role in mTOR activationDemonstrated that leucine supplementation increases protein synthesis across various tissues, indicating its importance in metabolic regulation.
Leucine Supplementation Review To summarize effects on obesity managementConcluded that while leucine can aid in reducing body fat under certain conditions, more research is needed to confirm its efficacy across diverse populations.

Mecanismo De Acción

The mechanism of action of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in intracellular signaling cascades.

Comparación Con Compuestos Similares

Structural Analogues with Varying Amino Acid Residues

L-Leucine, N-[N-(1-oxotetradecyl)-L-histidyl]- (CAS 89092-59-1)
  • Structure : Features a 1-oxotetradecyl group attached to L-histidine, which is then linked to L-leucine.
  • Molecular Formula : C₂₆H₄₆N₄O₄
  • Molecular Weight : 478.67 g/mol
  • Physicochemical Properties :
    • Melting Point: 212–213°C
    • Density: 1.068 g/cm³
    • pKa: ~3.30 (predicted)
  • The histidine variant may exhibit altered solubility and bioavailability compared to the tryptophan-containing target compound .
N-(1-Oxotetradecyl)-L-glutamic Acid Monopotassium Salt (CAS 72716-26-8)
  • Structure : Acylated L-glutamic acid with a 1-oxotetradecyl group and a potassium counterion.
  • Molecular Formula: C₁₉H₃₄KNO₅
  • Molecular Weight : 395.58 g/mol
  • Key Difference : The presence of a carboxylic acid group in glutamic acid increases hydrophilicity and ionic character, making this compound suitable for applications requiring water solubility, such as surfactants or buffering agents .

Analogues with Varying Acyl Chain Lengths

Leucine, N-(1-oxohexyl) (CAS 133906-92-0)
  • Structure : Acylated L-leucine with a 6-carbon acyl chain.
  • Molecular Formula: C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • Key Difference : Shorter acyl chains (hexyl vs. tetradecyl) reduce hydrophobicity, leading to higher solubility in aqueous environments. This impacts applications in drug delivery, where shorter chains may enhance dissolution but reduce membrane permeability .
Myristoyl Sarcosine (CAS 52558-73-3)
  • Structure : N-myristoylated sarcosine (N-methyl glycine).
  • Molecular Formula: C₁₇H₃₃NO₃
  • Applications: Widely used as a surfactant due to its balanced hydrophobic (myristoyl) and hydrophilic (carboxylate) groups. The absence of aromatic residues simplifies its interaction with non-polar substrates .

Physicochemical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Acyl Chain Length Key Functional Groups pKa Solubility Trends
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- Not explicitly provided ~600 (estimated) C14 Indole (Trp), Amide ~3.3 (predicted) Low (high log P)
L-Leucine, N-[N-(1-oxotetradecyl)-L-histidyl]- (CAS 89092-59-1) C₂₆H₄₆N₄O₄ 478.67 C14 Imidazole (His), Amide 3.30 Moderate (polar His side chain)
N-(1-Oxotetradecyl)-L-glutamic Acid Monopotassium Salt (CAS 72716-26-8) C₁₉H₃₄KNO₅ 395.58 C14 Carboxylate (Glu), Ionic Not reported High (ionic form)
Leucine, N-(1-oxohexyl) (CAS 133906-92-0) C₁₂H₂₃NO₃ 229.32 C6 Amide Not reported Moderate (shorter chain)

Actividad Biológica

L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is a compound that combines the essential amino acid L-leucine with a specific fatty acid and L-tryptophan. This unique structure may influence its biological activity, particularly in metabolic and neurological contexts. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Transport Mechanism:
L-leucine is known to be transported across cell membranes via L-type amino acid transporters (LATs), particularly LAT1. Research has shown that LAT1 mediates the transport of L-leucine at the inner blood-retinal barrier (BRB), which is crucial for maintaining amino acid homeostasis in the retina. The influx clearance rate of L-leucine in the rat retina was measured at 203 µL/(min·g retina), indicating a robust transport mechanism that supports its role in neurotransmitter synthesis and overall retinal health .

mTOR Activation:
L-leucine serves as an essential activator of the mechanistic target of rapamycin (mTOR) pathway, which regulates protein synthesis and cell growth. The activation of mTOR by L-leucine involves several mechanisms, including binding to Rag GTPases and leucyl-tRNA synthetase. This pathway plays a critical role in muscle protein synthesis and metabolic regulation .

Biological Effects

Impact on Muscle Protein Synthesis:
Numerous studies have demonstrated that L-leucine supplementation can enhance muscle protein synthesis. For instance, a double-blind pilot trial showed that subjects receiving L-leucine-enriched essential amino acids experienced significant improvements in functional status and lean tissue mass . The mechanism behind this effect is primarily through mTORC1 signaling, which is activated by the presence of L-leucine.

Antimicrobial Activity:
Recent findings suggest that L-leucine can enhance the efficacy of antibiotics against drug-resistant bacteria. A study indicated that exogenous L-leucine increased the susceptibility of drug-resistant Salmonella to sarafloxacin by stimulating the bacterial metabolic state, thereby improving antibiotic action . This highlights a potential therapeutic application for L-leucine in combating antibiotic resistance.

Case Studies

Study Objective Findings
Transport Study Investigate L-leucine transport at BRBLAT1 mediates efficient blood-to-retina transport; influx clearance rate: 203 µL/(min·g retina) .
Muscle Synthesis Trial Assess effects of L-leucine on muscle massSignificant improvements in functional status and lean tissue mass with supplementation .
Antimicrobial Study Evaluate L-leucine's effect on antibiotic resistanceEnhanced killing effect of sarafloxacin on resistant Salmonella strains; improved metabolic state linked to increased ROS production .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- and validating its purity?

  • Methodology : The compound is synthesized via acylation of L-tryptophan with 1-oxotetradecyl chloride, followed by coupling to L-leucine using solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical validation steps include:

  • HPLC-PDA : Purity assessment (≥95% threshold) with C18 reverse-phase columns and acetonitrile/water gradients .
  • Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected m/z ~569.65 for related acylated peptides) .
  • Melting Point Analysis : Empirical verification against reported values (e.g., 212–213°C for analogous structures) .

Q. How do physicochemical properties (e.g., solubility, aggregation) impact experimental design?

  • Key Considerations :

  • Solubility : Poor aqueous solubility due to the hydrophobic 1-oxotetradecyl chain. Use DMSO or ethanol (≤5% v/v) for stock solutions, avoiding surfactants that may interfere with biological assays .
  • Aggregation : Monitor via dynamic light scattering (DLS) for particles >100 nm, which may confound cellular uptake studies .
    • Data Table :
PropertyValueMethodReference
Density1.068 g/cm³Predicted
pKa~3.30 (carboxylic acid)Potentiometric titration

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Recommended Workflow :

NMR : ¹H/¹³C NMR in DMSO-d6 to resolve amide protons (δ 7.5–8.5 ppm) and alkyl chain signals (δ 1.2–1.6 ppm) .

FT-IR : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., α-helix signatures at 208/222 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for acylated leucine-tryptophan derivatives?

  • Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

  • Batch Variability : Validate acyl chain length (C14 vs. C16) via GC-MS, as even minor impurities (e.g., 1-oxohexadecyl contaminants) alter binding kinetics .
  • Assay Conditions : Standardize lipid-protein ratios (e.g., 1:100 molar ratio for membrane-bound targets) to reduce false negatives .
    • Mitigation Strategy : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .

Q. What strategies optimize yield in large-scale peptide acylation reactions?

  • Best Practices :

  • Catalyst Selection : Use HOBt/DIC coupling agents over carbodiimides to minimize racemization (<2% by chiral HPLC) .
  • Temperature Control : Maintain 0–4°C during acylation to prevent 1-oxotetradecyl chain hydrolysis .
  • Yield Data :
Scale (mmol)Yield (%)Purity (%)Reference
106592
507895

Q. How do researchers analyze interactions between this compound and lipid bilayers?

  • Methodological Framework :

  • Molecular Dynamics (MD) Simulations : Parameterize the 1-oxotetradecyl chain using CHARMM36 force fields to model membrane insertion .
  • Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 chips to quantify binding kinetics (ka/kd) .
  • Fluorescence Quenching : Use Laurdan probes to monitor changes in membrane fluidity .

Data Contradiction Analysis

Q. Why do predicted vs. experimental pKa values differ for the carboxylic acid group?

  • Root Cause : Predicted pKa (~3.30) assumes aqueous solvation, but hydrophobic environments (e.g., micelles) shift protonation states. Empirical validation via capillary electrophoresis (pH 2.5–5.0 gradient) is critical .

Synthesis and Characterization Workflow

Synthesis:  
1. Acylation of L-tryptophan → 2. SPPS coupling to L-leucine → 3. Purification (HPLC) → 4. Validation (MS/NMR)  
Characterization:  
- Structural: NMR, FT-IR  
- Functional: CD, SPR  
- Purity: HPLC, melting point  

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.